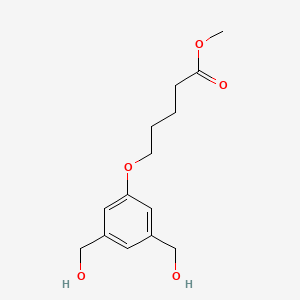

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate

Vue d'ensemble

Description

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is an organic compound with the molecular formula C14H20O5. It is characterized by the presence of a phenoxy group substituted with two hydroxymethyl groups and an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate typically involves the esterification of 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl (-CHOH) groups undergo selective oxidation to form aldehydes or carboxylic acids under controlled conditions.

Mechanistic Insight :

-

DFT calculations (PBE functional) show activation energy () of 0.85 eV for hydroxymethyl → formyl conversion on Pd(111) surfaces .

-

Steric hindrance from the phenoxy group slows oxidation kinetics compared to simpler alcohols .

Reduction Reactions

The ester group (-COOCH) is susceptible to reduction, producing primary alcohols.

Side Reactions :

-

Competitive reduction of hydroxymethyl groups observed with excess LiAlH, forming methylene bridges .

Nucleophilic Aromatic Substitution

The electron-rich phenoxy ring undergoes substitution at the para and meta positions.

Polymerization and Crosslinking

The hydroxymethyl groups participate in condensation reactions to form hyperbranched polymers.

Ester Hydrolysis

Controlled hydrolysis of the methyl ester yields carboxylic acid derivatives.

Comparative Reactivity Analysis

Applications De Recherche Scientifique

Materials Science

Polymer Synthesis

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate can serve as a monomer in the synthesis of novel polymers. It is particularly useful in the production of hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s. These polymers exhibit enhanced properties such as improved thermal stability and mechanical strength due to the incorporation of hydroxymethyl groups, which facilitate cross-linking and enhance intermolecular interactions .

Optical Properties

Research indicates that polymers synthesized from this compound can exhibit unique optical properties, making them suitable for applications in photonics and optoelectronics. The presence of aromatic structures contributes to their ability to absorb and emit light at specific wavelengths, which is advantageous for developing light-emitting devices and sensors .

Pharmaceutical Applications

Drug Delivery Systems

The compound's hydroxyl groups can be modified to create drug delivery systems that improve the solubility and bioavailability of pharmaceutical agents. Its ability to form stable complexes with various drugs enhances the efficacy of treatments, particularly in targeting specific tissues or cells .

Antioxidant Properties

Studies have shown that related compounds possess antioxidant properties, which can be beneficial in developing therapeutic agents aimed at combating oxidative stress-related diseases. The incorporation of this compound into formulations may enhance the stability and effectiveness of antioxidants in pharmaceutical products .

Case Studies

Mécanisme D'action

The mechanism by which Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate exerts its effects depends on its chemical interactions with molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenoxy compound, which can interact with cellular pathways and enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 5-(3,4-dihydroxyphenoxy)pentanoate

- Methyl 5-(3,5-dimethoxyphenoxy)pentanoate

- Methyl 5-(3,5-dimethylphenoxy)pentanoate

Uniqueness

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate is unique due to the presence of two hydroxymethyl groups on the phenoxy ring, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions and modifications that are not possible with other related compounds.

Activité Biologique

Methyl 5-(3,5-bis(hydroxymethyl)phenoxy)pentanoate, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on existing literature, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its phenoxy group and multiple hydroxymethyl substituents. These structural components are crucial for its interaction with biological targets. The presence of hydroxymethyl groups enhances the compound's ability to participate in hydrogen bonding, which can influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The hydroxymethyl groups are likely to form hydrogen bonds with proteins or nucleic acids, potentially modulating enzyme activities or receptor functions. This mechanism is similar to other compounds with hydroxymethyl substituents that have shown antimicrobial and anticancer properties .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a related compound demonstrated effective inhibition against Candida albicans, suggesting that this compound may also possess antifungal properties .

Antiproliferative Effects

Research on benzopsoralens, which share structural similarities with this compound, indicates that these compounds can induce antiproliferative effects in mammalian cells. This activity is often linked to the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. The potential for this compound to exhibit similar effects warrants further investigation .

Case Studies and Research Findings

- Antifungal Activity Study : A study evaluated the antifungal efficacy of various compounds against Candida albicans using the disc diffusion method. Although specific data on this compound was not available in this study, the results indicated that structurally similar compounds showed promising antifungal activity at concentrations up to 1000 ppm .

- Cell Proliferation Inhibition : Research involving hydroxymethyl-substituted benzopsoralens revealed marked antiproliferative effects in vitro. These findings suggest that this compound could potentially inhibit cell proliferation through mechanisms similar to those observed in benzopsoralens .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

methyl 5-[3,5-bis(hydroxymethyl)phenoxy]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-18-14(17)4-2-3-5-19-13-7-11(9-15)6-12(8-13)10-16/h6-8,15-16H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPPJJHYFLCWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCOC1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.